2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate
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Overview
Description
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate is a chemical compound that belongs to the class of glycol esters. It is formed by the esterification of tetraethylene glycol with stearic acid. This compound is commonly used in personal care products and cosmetics due to its ability to produce pearlescent effects and act as a moisturizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate can be synthesized through the esterification of stearic acid with tetraethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of tetraethylene glycol distearate often involves continuous processes where stearic acid and tetraethylene glycol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and tetraethylene glycol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperatures around 100°C.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, temperatures ranging from 50°C to 150°C.
Major Products Formed
Hydrolysis: Stearic acid and tetraethylene glycol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples for microscopy due to its embedding properties.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the stability and solubility of active ingredients.
Mechanism of Action
The mechanism of action of tetraethylene glycol distearate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in personal care products, where it helps to create smooth and homogeneous formulations .
Comparison with Similar Compounds
Similar Compounds
Glycol distearate: Similar in structure but contains ethylene glycol instead of tetraethylene glycol.
Ethylene bis(stearamide): Another compound used in personal care products with similar moisturizing properties.
Uniqueness
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate is unique due to its longer glycol chain, which imparts different physical and chemical properties compared to shorter glycol esters. This results in enhanced emulsifying and moisturizing capabilities, making it a preferred choice in various applications .
Properties
CAS No. |
142-20-1 |
---|---|
Molecular Formula |
C44H86O7 |
Molecular Weight |
727.1 g/mol |
IUPAC Name |
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
MQFYRUGXOJAUQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
142-20-1 |
Synonyms |
PEG-4 DISTEARATE |
Origin of Product |
United States |
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